3-Chloro-6-methoxypyridin-2-OL
Description
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4(7)6(9)8-5/h2-3H,1H3,(H,8,9) |
InChI Key |
WSILUQLVDZCTNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 2-Chloro-6-methoxypyridine
A key synthetic route involves the hydrolysis of 2-chloro-6-methoxypyridine to produce 6-chloro-1H-pyridin-2-one, which is closely related to this compound (tautomeric forms). This process is typically conducted under acidic conditions with concentrated hydrochloric acid and heat:
-
- A suspension of 2-chloro-6-methoxypyridine is heated to approximately 100 °C.
- Concentrated hydrochloric acid (about twice the molar amount of the starting material) is added gradually over 2–4 hours under reflux.
- The reaction mixture is maintained at reflux for an additional 15–20 hours to complete ether cleavage and hydrolysis.
- During this step, methyl chloride is released as a byproduct, which can be collected for other uses.
-
- The hydrolysis converts the methoxy group into a hydroxyl group, forming 6-chloro-1H-pyridin-2-one, which is the hydroxy tautomer of this compound.
- The reaction mixture can be used directly for further transformations without purification.
This method is advantageous for its simplicity, good yield, and scalability for industrial production.
Chlorination of 6-Chloro-1H-pyridin-2-one Intermediate
Following hydrolysis, selective chlorination can be performed to introduce additional chlorine atoms or modify the substitution pattern on the pyridinone ring if needed:
-
- The hydrolysis reaction mixture is treated with a liquid carboxylic acid (e.g., acetic acid) or an aqueous carboxylic acid solution.
- The mixture is cooled to 15–30 °C to maintain solubility and stability.
- Chlorine gas is bubbled through the solution under slight positive pressure (50–200 mbar) with stirring and cooling to keep the temperature controlled.
- The chlorination typically takes 5–10 hours, during which the chlorinated product precipitates out.
- After completion, sodium bisulfite is added to quench excess chlorine, followed by neutralization with sodium hydroxide solution.
- The product is then isolated by filtration and washing.
Summary Table of Preparation Conditions
| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Key Notes | Product/Intermediate |
|---|---|---|---|---|---|---|
| 1 | 2-Chloro-6-methoxypyridine | Concentrated HCl (2 equiv), reflux, stirring | ~100 | 2–4 h addition + 15–20 h reflux | Ether cleavage, methyl chloride release | 6-Chloro-1H-pyridin-2-one (hydroxy form) |
| 2 | Hydrolysis reaction mixture | Acetic acid (60%), chlorine gas (controlled flow) | 15–30 | 5–10 h chlorination | Chlorine gas bubbled under slight pressure | Chlorinated pyridinone derivatives |
| 3 | Parent compound (for derivatives) | HCl for salt formation | Ambient | Short reaction time | Formation of dihydrochloride salt for stability | (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxypyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 3-position can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-chloro-6-methoxypyridin-2-one, while substitution of the chlorine atom with an amine may produce 3-amino-6-methoxypyridin-2-OL.
Scientific Research Applications
3-Chloro-6-methoxypyridin-2-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic reactions, such as cross-coupling and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyridin-2-OL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity for these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural Isomers and Positional Effects
5-Chloro-2-methoxypyridin-3-ol (CAS 1261365-86-9)
- Structure : Chloro (C5), methoxy (C2), hydroxyl (C3).
- Molecular Formula: C₆H₆ClNO₂ (MW 159.57), identical to the target compound but with substituent positions rearranged.
- Key Differences: The hydroxyl group at C3 (vs. The chloro group at C5 (vs.
- Commercial Availability : Priced at $500/g (1 g), indicating high synthesis complexity or rarity .
2-Chloro-6-iodo-5-methylpyridin-3-ol
Functional Group Variations
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol
- Structure : Chloro (C5), hydroxyl (C3), and a hydroxyethoxy chain at C2.
- Key Differences: The hydroxyethoxy group enhances hydrophilicity compared to the methoxy group in the target compound. Potential for chelation or hydrogen bonding with metal ions due to the flexible ether chain .
6-Chloro-2-methoxypyridin-3-amine
Complex Heterocyclic Analogs
6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS 1001341-31-6)
- Structure : Fused oxazolo-pyridine core with chloro and methoxyphenyl substituents.
- Higher molecular weight (C₁₃H₈Cl₂N₂O₂, MW 307.12) limits solubility compared to simpler pyridinols .
Physicochemical and Reactivity Trends
Acidity and Solubility
- Hydroxyl Position : The hydroxyl group at C2 in 3-Chloro-6-methoxypyridin-2-OL is ortho to the chloro group (C3), likely increasing acidity via intramolecular electron withdrawal. In contrast, 5-Chloro-2-methoxypyridin-3-ol (hydroxyl at C3) exhibits lower acidity due to reduced resonance stabilization .
- Methoxy vs. Hydroxyethoxy : Methoxy groups enhance lipophilicity, while hydroxyethoxy chains (e.g., in 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol) improve water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
